molecular formula C16H19ClN2OS2 B2814485 N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954038-05-2

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2814485
CAS RN: 954038-05-2
M. Wt: 354.91
InChI Key: MECGBALBDMSBIE-UHFFFAOYSA-N
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Description

“N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by 1H-NMR, 13C-NMR, and IR spectroscopy . The mass spectrometry data indicates a molecular weight of 469 .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the synthesis and evaluation of thiazole derivatives, including structures similar to N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, for their potential anticancer properties. For instance, compounds with thiazole moieties have been synthesized and evaluated against human tumor cell lines, showcasing varying degrees of anticancer activity. The modification of the thiazole core with different substituents has led to the identification of compounds with considerable potency against specific cancer types, such as lung adenocarcinoma and cervical cancer cells. These findings suggest the therapeutic potential of thiazole derivatives in cancer treatment through selective cytotoxicity and apoptosis induction in cancer cells (Evren et al., 2019), (Wu et al., 2017).

Antibacterial and Antifungal Properties

Research into the antibacterial and antifungal properties of thiazole derivatives has also been conducted, with some studies focusing on the synthesis of novel compounds featuring the thiazole ring. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating broad-spectrum antibacterial and antifungal activities. This suggests that thiazole derivatives, including those similar to this compound, could serve as lead compounds for the development of new antimicrobial agents (Bhoi et al., 2015), (Ramalingam et al., 2019).

Analgesic Activity

The analgesic properties of thiazole derivatives have also been a subject of interest. Studies involving the synthesis of acetamide derivatives, including the thiazole ring, have explored their efficacy in various pain models. These compounds have shown significant analgesic activity, comparable to standard drugs, in models of thermal, mechanical, and chemical-induced pain. This highlights the potential of thiazole derivatives in the development of new analgesic drugs (Kaplancıklı et al., 2012).

Antioxidant and Anti-inflammatory Activities

Furthermore, the antioxidant and anti-inflammatory activities of thiazole derivatives have been evaluated. Compounds bearing the thiazole moiety have been synthesized and tested for their ability to scavenge free radicals and inhibit inflammatory processes. Some of these compounds have exhibited promising antioxidant and anti-inflammatory activities, making them potential candidates for treating oxidative stress-related diseases and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

N-butyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGBALBDMSBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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